molecular formula C16H25N3O2 B5681992 (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid

(3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid

カタログ番号 B5681992
分子量: 291.39 g/mol
InChIキー: KFFBLRWHSPSQBQ-GQCTYLIASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid is a compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is also known as LY404187 and is a selective antagonist of the dopamine D2 receptor. It has been studied extensively for its ability to modulate dopamine signaling in the brain, which has implications for the treatment of various neurological disorders.

作用機序

The mechanism of action of (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid involves its ability to selectively bind to the dopamine D2 receptor. This receptor is a key mediator of dopamine signaling in the brain and is involved in various neurological processes such as reward, motivation, and movement. By binding to this receptor, LY404187 can modulate dopamine signaling and alter the activity of neurons in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid are largely mediated by its effects on dopamine signaling. This compound has been shown to reduce dopamine release in the brain, which can lead to a reduction in the positive symptoms of schizophrenia. Additionally, it has been shown to improve cognitive function and reduce negative symptoms, such as social withdrawal and apathy.

実験室実験の利点と制限

One of the main advantages of using (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid in lab experiments is its selectivity for the dopamine D2 receptor. This allows researchers to specifically target dopamine signaling in the brain and study its effects on various neurological processes. However, one of the limitations of this compound is its complex synthesis, which can make it difficult to obtain in large quantities for use in experiments.

将来の方向性

There are several future directions for research on (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid. One area of interest is in the treatment of other neurological disorders that involve dopamine signaling, such as Parkinson's disease and addiction. Additionally, there is a need for further research on the long-term effects of this compound and its potential for use in combination with other drugs. Finally, there is a need for more efficient synthesis methods to increase the availability of this compound for use in research.

合成法

The synthesis of (3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid involves a multi-step process that starts with the reaction of 4-(1H-pyrazol-1-ylmethyl)piperidine with 3-bromo-2-heptenoic acid. This reaction is followed by a series of purification steps to obtain the final product. The synthesis of this compound is challenging due to the presence of multiple chiral centers, which requires careful control of reaction conditions to obtain the desired stereochemistry.

科学的研究の応用

(3E)-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of schizophrenia, a debilitating mental disorder that affects millions of people worldwide. This compound has been shown to be effective in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions, by modulating dopamine signaling in the brain.

特性

IUPAC Name

(E)-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]hept-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-2-3-4-6-15(16(20)21)18-11-7-14(8-12-18)13-19-10-5-9-17-19/h4-6,9-10,14-15H,2-3,7-8,11-13H2,1H3,(H,20,21)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFBLRWHSPSQBQ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(C(=O)O)N1CCC(CC1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(C(=O)O)N1CCC(CC1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。